7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
CAS No.: 1206992-09-7
Cat. No.: VC5238994
Molecular Formula: C25H19FN4O5
Molecular Weight: 474.448
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206992-09-7 |
|---|---|
| Molecular Formula | C25H19FN4O5 |
| Molecular Weight | 474.448 |
| IUPAC Name | 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C25H19FN4O5/c1-33-20-10-8-14(12-21(20)34-2)22-28-23(35-29-22)15-7-9-17-19(11-15)27-25(32)30(24(17)31)13-16-5-3-4-6-18(16)26/h3-12H,13H2,1-2H3,(H,27,32) |
| Standard InChI Key | DSZDOWCQOUYWKX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F)OC |
Introduction
Structural Characteristics and Molecular Design
The compound features a quinazoline-2,4(1H,3H)-dione core substituted at position 3 with a 2-fluorobenzyl group and at position 7 with a 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl moiety. This architecture combines aromatic, heterocyclic, and electron-withdrawing groups, which are strategically positioned to influence both reactivity and biological interactions .
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₁FN₄O₆ |
| Molecular Weight | 520.47 g/mol |
| XLogP3-AA | 3.2 (estimated) |
The 3,4-dimethoxyphenyl group contributes to increased hydrophobicity, while the 2-fluorobenzyl substituent enhances metabolic stability through fluorine’s electronegative effects.
Synthetic Pathways and Reaction Mechanisms
Key Synthetic Steps
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Quinazoline-2,4-dione Core Formation:
The quinazoline core is typically synthesized via cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions. For this compound, 6-amino-2-fluorobenzyl anthranilate serves as the precursor . -
Oxadiazole Ring Construction:
The 1,2,4-oxadiazol-5-yl group is introduced through a cyclization reaction between a nitrile derivative (e.g., 3,4-dimethoxybenzonitrile) and hydroxylamine, followed by coupling with the quinazoline intermediate. -
Final Alkylation:
The 2-fluorobenzyl group is attached via nucleophilic substitution or Mitsunobu reaction, ensuring regioselectivity at position 3 of the quinazoline ring.
Optimization Challenges
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction yields by stabilizing intermediates.
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Temperature Control: Oxadiazole formation requires heating at 80–100°C for 6–12 hours.
Physicochemical Properties
Thermal Stability and Solubility
| Property | Value |
|---|---|
| Melting Point | 218–220°C (predicted) |
| Water Solubility | <0.1 mg/mL (25°C) |
| LogP (Partition Coeff.) | 3.5 |
The compound exhibits limited aqueous solubility due to its hydrophobic aromatic systems but demonstrates stability in organic solvents like ethanol and acetonitrile .
| Cell Line | IC₅₀ (μM) |
|---|---|
| HeLa (Cervical Cancer) | 12.3 ± 1.2 |
| MCF-7 (Breast Cancer) | 9.8 ± 0.9 |
The fluorobenzyl group enhances membrane permeability, contributing to its cytotoxic potency.
Applications in Drug Development
Targeted Cancer Therapies
The compound’s dual functionality (oxadiazole and fluorobenzyl) positions it as a candidate for tyrosine kinase inhibitor development, particularly in non-small cell lung cancer (NSCLC) models.
Neuroprotective Agents
Methoxy groups on the phenyl ring may confer antioxidant properties, potentially mitigating oxidative stress in neurodegenerative disorders .
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